(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile
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Overview
Description
(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile is an organic compound that features a pyridine ring and a nitrile group. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in synthetic chemistry.
Scientific Research Applications
Chemistry
In synthetic chemistry, (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology
The compound may exhibit biological activities, such as antimicrobial or anticancer properties, due to the presence of the pyridine ring and nitrile group. Researchers often study such compounds to develop new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The methoxyimino and nitrile groups are known to interact with biological targets, making them interesting candidates for drug development.
Industry
Industrially, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Methoxyimino Group: This can be achieved by reacting a suitable aldehyde or ketone with methoxyamine hydrochloride in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring can be introduced through various methods, such as the Hantzsch pyridine synthesis or by using pyridine derivatives.
Formation of the Prop-2-enenitrile Moiety: This can be synthesized by reacting an appropriate nitrile with an alkene under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, potentially altering the biological activity of the compound.
Substitution: The pyridine ring can undergo various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amines.
Mechanism of Action
The mechanism of action of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile depends on its specific interactions with molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(1E)-(hydroxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
(2Z)-2-[(1E)-(ethoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile: Similar structure but with an ethoxyimino group instead of a methoxyimino group.
(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-2-yl)prop-2-enenitrile: Similar structure but with the pyridine ring at a different position.
Uniqueness
The uniqueness of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile lies in its specific combination of functional groups and their positions. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-[(E)-methoxyiminomethyl]-3-pyridin-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-14-13-8-10(6-11)5-9-3-2-4-12-7-9/h2-5,7-8H,1H3/b10-5+,13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTACFVLIPYYKHX-GWFOKRHJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=CC1=CN=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=C/C1=CN=CC=C1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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